

In-Depth Technical Guide: Benzyl-PEG2-MS (CAS Number 150272-33-6)

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Compound of Interest

Compound Name: Benzyl-PEG2-MS

Cat. No.: B3104835

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-MS, with the CAS number 150272-33-6, is a heterobifunctional crosslinker commonly utilized in the burgeoning field of targeted protein degradation. Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The **Benzyl-PEG2-MS** linker offers a balance of flexibility and defined length, with the PEG component enhancing solubility and the benzyl group providing a stable protecting group for a hydroxyl functionality. The methanesulfonyl (mesyl) group serves as a good leaving group, facilitating nucleophilic substitution reactions for the covalent attachment to a ligand for either the target protein or the E3 ligase.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of **Benzyl-PEG2-MS** is presented in Table 1. It is important to note that there are some discrepancies in the reported physical state of the compound, with some suppliers describing it as a liquid and others as a solid. Further empirical characterization is recommended upon receipt of the material.

Table 1: Physicochemical Properties of **Benzyl-PEG2-MS**

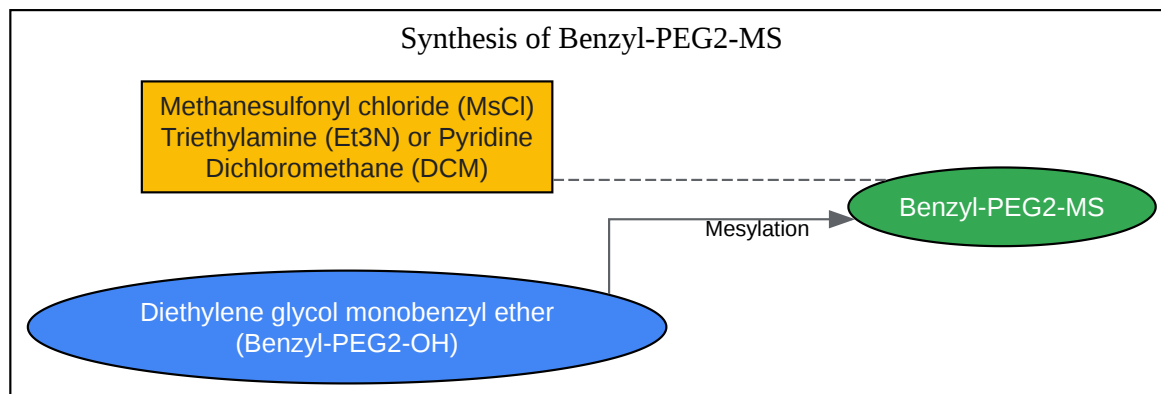
Property	Value	Source(s)
CAS Number	150272-33-6	
Molecular Formula	C ₁₂ H ₁₈ O ₅ S	
Molecular Weight	274.34 g/mol	
IUPAC Name	2-[2-(benzyloxy)ethoxy]ethyl methanesulfonate	
Synonyms	Benzyl-PEG2-Mesylate, 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate	N/A
Physical Form	Liquid / Solid	
Purity	≥97% (typical)	
Storage Temperature	2-8°C (sealed in dry conditions)	

Synthesis

While specific, detailed synthesis protocols for **Benzyl-PEG2-MS** are not readily available in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles and related patent literature. The synthesis would likely involve a two-step process starting from diethylene glycol monobenzyl ether.

3.1. General Synthetic Scheme

A plausible synthetic pathway for **Benzyl-PEG2-MS** is outlined below. This involves the mesylation of the terminal hydroxyl group of diethylene glycol monobenzyl ether.



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Caption: Plausible synthetic route for **Benzyl-PEG2-MS**.

3.2. Postulated Experimental Protocol

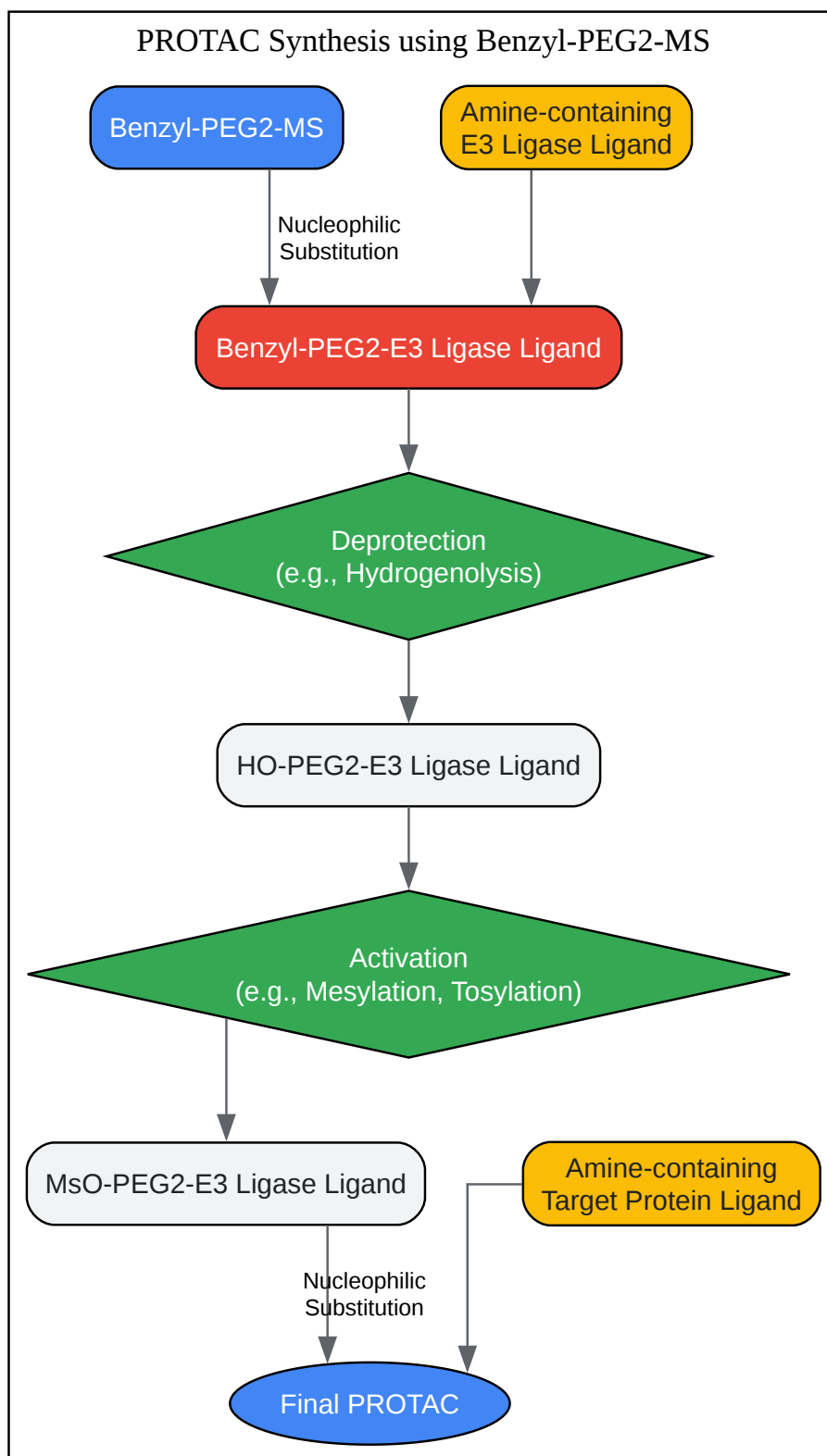
- **Dissolution:** Dissolve diethylene glycol monobenzyl ether (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a suitable base, such as triethylamine (1.5 eq) or pyridine, to the solution and cool to 0°C in an ice bath.
- **Mesylation:** Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield **Benzyl-PEG2-MS**.

Application in PROTAC Synthesis

Benzyl-PEG2-MS is a versatile linker for the synthesis of PROTACs. The mesylate group acts as an effective leaving group for nucleophilic substitution by an amine or thiol on a warhead (ligand for the protein of interest) or an E3 ligase ligand.

4.1. General PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing **Benzyl-PEG2-MS**. This example depicts the reaction of the linker with an amine-containing ligand.



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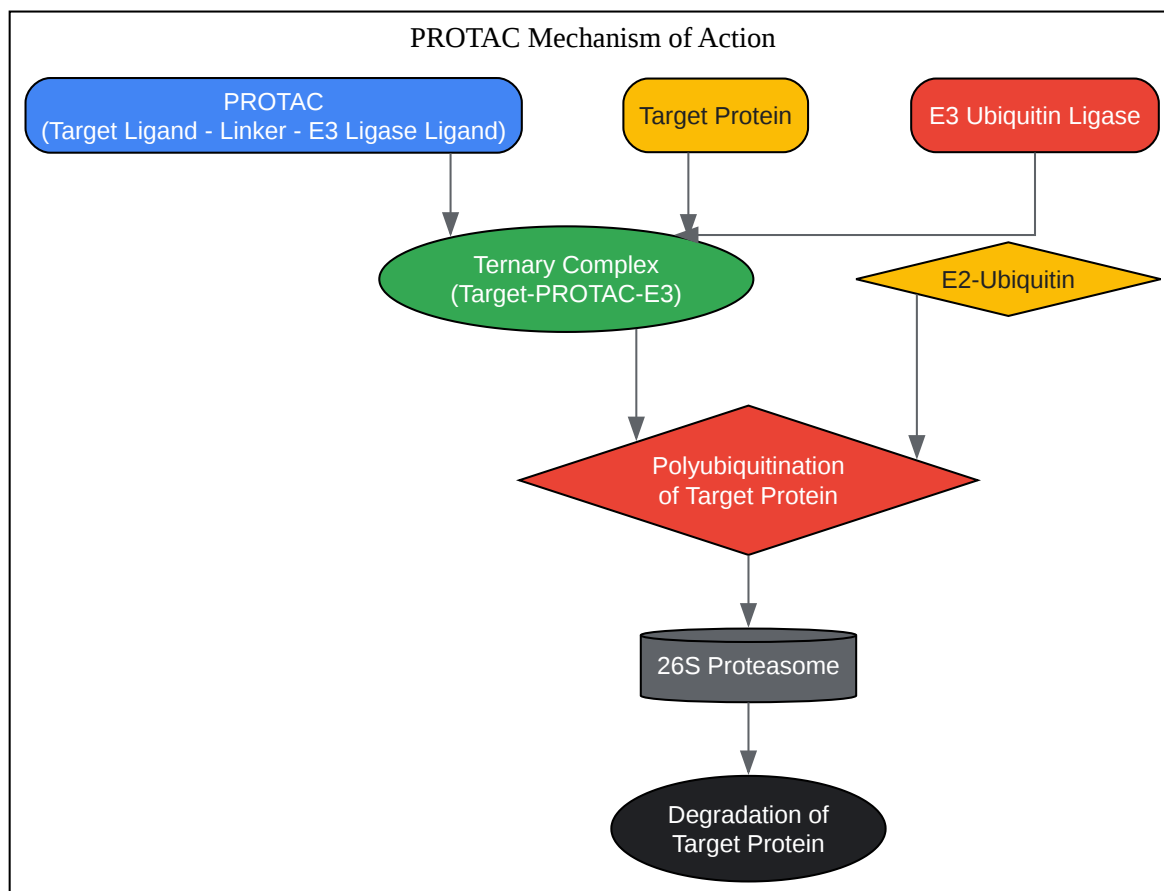
Caption: General workflow for PROTAC synthesis.

4.2. Representative Experimental Protocol for Linker Conjugation

- **Reaction Setup:** In a vial, dissolve the amine-containing ligand (1.0 eq) and **Benzyl-PEG2-MS** (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Base Addition:** Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere until the reaction is complete, as monitored by LC-MS.
- **Work-up and Purification:** Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative high-performance liquid chromatography (HPLC).

Mechanism of Action of PROTACs

PROTACs synthesized using linkers like **Benzyl-PEG2-MS** function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.



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Caption: PROTAC-mediated protein degradation pathway.

Conclusion

Benzyl-PEG2-MS is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its defined length, PEG composition for improved solubility, and reactive mesylate group make it a versatile building block. While detailed public data on its specific applications and physicochemical properties are somewhat limited, the general principles of its synthesis and use in PROTAC construction are well-

established. Researchers are encouraged to perform thorough characterization of the material upon acquisition and to optimize reaction conditions for their specific target and E3 ligase ligands to achieve maximal efficacy in their protein degradation studies.

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References

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